Pizotifen(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

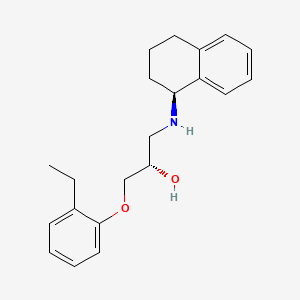

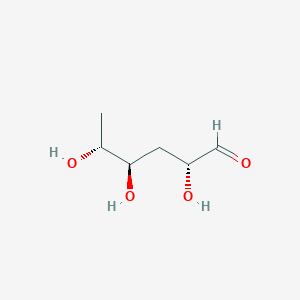

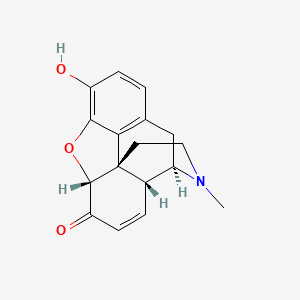

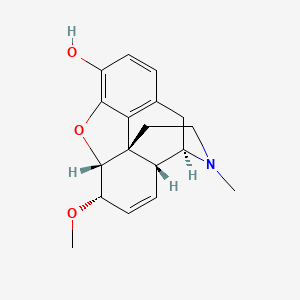

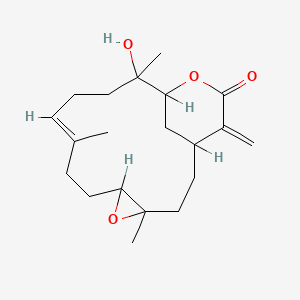

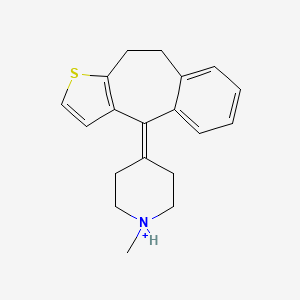

Pizotifen(1+) is an ammonium ion that results in the protonation of the nitrogen atom of pizotifen. It is a benzocycloheptathiophene and an ammonium ion derivative. It is a conjugate acid of a pizotifen.

Applications De Recherche Scientifique

Calcium Channel Antagonism

Pizotifen is recognized for its efficacy in anti-migraine treatments, primarily due to its potent anti-serotonin and anti-histamine properties. However, a significant aspect of its mechanism involves calcium channel blockade, particularly in the canine basilar artery system. This attribute suggests that its effectiveness in migraine treatment could be partially attributed to its ability to block calcium channels, rather than solely its antagonistic actions on serotonin or norepinephrine (Peroutka, Banghart, & Allen, 1985).

Effectiveness in Migraine Prophylaxis

Studies have shown that Pizotifen is effective as a preventive treatment in migraine, working by reducing the frequency and severity of headaches. Its therapeutic role in migraine prophylaxis has been established through double-blind, placebo-controlled trials, confirming its significant impact in reducing migraine symptoms (Carroll & Maclay, 1975).

Transdermal Delivery Systems

Research has focused on developing transdermal delivery systems for pizotifen malate. The goal is to enhance its application in the preventive treatment of migraine and potentially in eating disorders. The study involved evaluating the effects of chemical enhancers and iontophoresis on the absorption profile of pizotifen, indicating advancements in drug delivery methodologies (Serna-Jiménez et al., 2015).

Therapeutic Potential in Cancer Treatment

Pizotifen has shown potential in inhibiting the proliferation and migration of cancer cells, specifically in colon and gastric cancers. It appears to exert these effects by suppressing the Wnt signaling pathway, indicating a promising avenue for future cancer treatments (Piao & Shang, 2019; Jiang, Wang, Wu, & Shi, 2019).

Antidepressant Properties

Pizotifen's role in treating depression has been explored, with studies indicating its potential effectiveness as an antidepressant. This finding is particularly relevant for patients who experience a combination of vascular headaches and depression, suggesting a broader scope of therapeutic application (Standal, 1977).

Analytical Methods for Pizotifen

Significant research has been conducted to develop reliable analytical methods for determining pizotifen levels, especially after transdermal diffusion studies. These methods include high-performance liquid chromatography (HPLC) with ultraviolet detection, essential for quantitative analysis in various applications (Serna-Jiménez et al., 2012).

Use in Abdominal Migraine

Pizotifen's efficacy in treating abdominal migraine, especially in children, has been validated in clinical trials. This underlines its potential as a versatile therapeutic agent in different types of migraine conditions (Symon & Russell, 1995).

Impact on Insulin Secretion

Investigations into the effects of Pizotifen on insulin secretion have provided insights into its metabolic implications. Studies have shown that Pizotifen can significantly reduce insulin release, highlighting an important aspect of its pharmacological profile (Joost, 1979).

Propriétés

Nom du produit |

Pizotifen(1+) |

|---|---|

Formule moléculaire |

C19H22NS+ |

Poids moléculaire |

296.5 g/mol |

Nom IUPAC |

1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-ium |

InChI |

InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/p+1 |

Clé InChI |

FIADGNVRKBPQEU-UHFFFAOYSA-O |

SMILES |

C[NH+]1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |

SMILES canonique |

C[NH+]1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)